3,4,7-Trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one
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Overview
Description
3,4,7-Trimethyl-1-benzothiophene: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. 3,4,7-Trimethyl-1-benzothiophene is a heterocyclic compound containing sulfur, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone derivative. Both compounds have garnered interest in various fields of scientific research due to their distinct chemical structures and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,7-Trimethyl-1-benzothiophene: can be synthesized through several methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 3,4,7-trimethyl-1-benzothiophene with sulfur sources in the presence of catalysts .
2,4,7-trinitrofluoren-9-one: is typically synthesized through nitration reactions. The process involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For 3,4,7-trimethyl-1-benzothiophene , large-scale production may involve continuous flow reactors to ensure consistent quality and yield . For 2,4,7-trinitrofluoren-9-one , industrial nitration processes are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3,4,7-Trimethyl-1-benzothiophene: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
2,4,7-trinitrofluoren-9-one: primarily undergoes:
Reduction: The nitro groups can be reduced to amines.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted positions.
Common Reagents and Conditions
For 3,4,7-trimethyl-1-benzothiophene :
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
For 2,4,7-trinitrofluoren-9-one :
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.
Substitution: Strong nucleophiles like amines and thiols are employed.
Major Products Formed
3,4,7-Trimethyl-1-benzothiophene: Oxidation yields sulfoxides and sulfones, while substitution reactions yield various substituted derivatives.
2,4,7-trinitrofluoren-9-one: Reduction yields amino derivatives, and substitution reactions yield substituted fluorenones.
Scientific Research Applications
3,4,7-Trimethyl-1-benzothiophene: has applications in:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Incorporated into polymers and materials for enhanced properties.
2,4,7-trinitrofluoren-9-one: is utilized in:
Analytical Chemistry: Used as a reagent for detecting and quantifying various analytes.
Pharmaceutical Research: Investigated for its potential biological activities.
Mechanism of Action
The mechanism of action for these compounds varies based on their applications.
3,4,7-Trimethyl-1-benzothiophene: interacts with various molecular targets through its sulfur-containing heterocyclic structure, which can engage in π-π interactions and hydrogen bonding .
2,4,7-trinitrofluoren-9-one: exerts its effects primarily through its nitro groups, which can undergo redox reactions and interact with biological molecules through electron transfer processes .
Comparison with Similar Compounds
3,4,7-Trimethyl-1-benzothiophene: can be compared to other benzothiophene derivatives such as:
- 2,3,4-trimethyl-1-benzothiophene
- 3,5,7-trimethyl-1-benzothiophene
2,4,7-trinitrofluoren-9-one: can be compared to other nitro-substituted fluorenones such as:
- 2,4,5-trinitrofluoren-9-one
- 2,4,7-trinitrofluoren-9-ol
These comparisons highlight the unique reactivity and applications of 3,4,7-trimethyl-1-benzothiophene and 2,4,7-trinitrofluoren-9-one due to their specific substitution patterns and functional groups.
Properties
CAS No. |
1108-42-5 |
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Molecular Formula |
C24H17N3O7S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3,4,7-trimethyl-1-benzothiophene;2,4,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H5N3O7.C11H12S/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-4-5-8(2)11-10(7)9(3)6-12-11/h1-5H;4-6H,1-3H3 |
InChI Key |
BHJXLRIGIYSJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CSC2=C(C=C1)C)C.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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